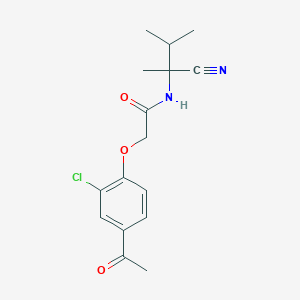
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with a complex structure It features a phenoxy group substituted with acetyl and chloro groups, and an acetamide moiety linked to a cyano and dimethylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-acetyl-2-chlorophenol and 1-cyano-1,2-dimethylpropylamine.
Step 1 Formation of Phenoxy Intermediate: The 4-acetyl-2-chlorophenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which is then reacted with chloroacetyl chloride to form 2-(4-acetyl-2-chlorophenoxy)acetyl chloride.
Step 2 Amide Formation: The intermediate 2-(4-acetyl-2-chlorophenoxy)acetyl chloride is then reacted with 1-cyano-1,2-dimethylpropylamine in the presence of a base (e.g., triethylamine) to form the final product, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The acetyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) for azide substitution, followed by reduction to amine.
Major Products
Oxidation: Formation of 2-(4-carboxy-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.
Reduction: Formation of 2-(4-acetyl-2-aminophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in transition metal catalysis for organic transformations.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Medicine
Pharmaceuticals: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic probes for imaging applications.
Industry
Agrochemicals: Potential use as a herbicide or pesticide due to its bioactive properties.
Coatings: Incorporated into coatings to provide antimicrobial properties.
作用機序
The mechanism of action of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit a kinase involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Lacks the acetyl group, potentially altering its chemical properties and applications.
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)propionamide: Variation in the acetamide moiety, which could influence its pharmacokinetics and dynamics.
Uniqueness
The presence of both acetyl and chloro groups on the phenoxy ring, along with the cyano and dimethylpropyl groups on the acetamide moiety, makes 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
特性
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10(2)16(4,9-18)19-15(21)8-22-14-6-5-12(11(3)20)7-13(14)17/h5-7,10H,8H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCPMLKVWMSJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














